molecular formula C10H10N6 B1483562 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine CAS No. 2098022-40-1

2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine

Cat. No. B1483562
CAS RN: 2098022-40-1
M. Wt: 214.23 g/mol
InChI Key: AIOIHUWSJRDEHX-UHFFFAOYSA-N
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Description

The compound “2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine” contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings. The pyridine ring is aromatic and planar, while the pyrazole ring is also aromatic and planar .


Chemical Reactions Analysis

Pyridine and pyrazole rings can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine and pyrazole rings. For example, pyridine is a polar compound and is miscible with water .

Scientific Research Applications

Synthesis and Coordination Chemistry

  • Luminescent Lanthanide Compounds : Derivatives of pyrazole and pyridine, similar to the compound , have been used to synthesize luminescent lanthanide compounds, which are promising for biological sensing due to their unique luminescent properties (Halcrow, 2005).
  • Iron Complexes with Thermal and Photochemical Properties : These derivatives also form iron complexes exhibiting unusual thermal and photochemical spin-state transitions, highlighting their potential in material science and sensor applications (Halcrow, 2005).

Biomedical Applications

  • Antiproliferative Activity : A library of tetrasubstituted pyrazolo[4,3-c]pyridines demonstrated significant antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications. One compound, in particular, showed notable antiproliferative effects and induced apoptosis in cancer cells (Razmienė et al., 2021).

Catalysis and Material Science

  • Catalytic Applications : Complexes derived from pyrazole and pyridine have been used in catalysis, demonstrating their potential in facilitating chemical reactions, which is crucial for industrial and synthetic applications (Nyamato et al., 2015).

Photophysical Properties

  • Electroluminescent Materials : Pyrazole-pyridine derivatives have been explored for their electroluminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs). Some derivatives exhibit high phosphorescence quantum yields, indicating their potential for high-efficiency OLED devices (Su et al., 2021).

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. For example, many pyridine derivatives are flammable and can cause skin and eye irritation .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications. For example, many pyridine and pyrazole derivatives have been studied for their potential use in medicinal chemistry .

properties

IUPAC Name

2-[1-(2-azidoethyl)pyrazol-4-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c11-15-13-5-6-16-8-9(7-14-16)10-3-1-2-4-12-10/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOIHUWSJRDEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN(N=C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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